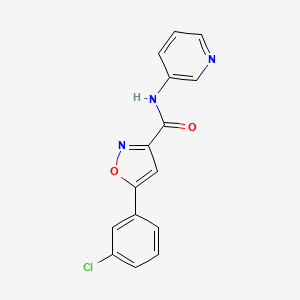
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide
Descripción general
Descripción
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide, also known as CLP257, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a potent and selective activator of the potassium channel KCNQ2/3, which plays a crucial role in regulating neuronal excitability.
Mecanismo De Acción
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide acts as a positive allosteric modulator of KCNQ2/3 channels, which are voltage-gated potassium channels that regulate the excitability of neurons. When these channels are activated, they allow the flow of potassium ions out of the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide binds to a specific site on the KCNQ2/3 channel, which enhances the channel's sensitivity to voltage and increases its open probability, leading to increased potassium ion efflux and reduced neuronal excitability.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been shown to have potent anticonvulsant, analgesic, and anti-migraine effects in preclinical studies. In animal models of epilepsy, 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been shown to reduce the frequency and severity of seizures and increase the seizure threshold. In models of neuropathic pain, 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been shown to reduce pain behaviors and increase pain thresholds. In models of migraine, 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been shown to reduce the frequency and severity of migraine attacks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide is its high selectivity for KCNQ2/3 channels, which reduces the risk of off-target effects. 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide is also highly potent, which allows for lower doses to be used in experiments. However, one of the limitations of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetic properties of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide have not been fully characterized, which may limit its clinical development.
Direcciones Futuras
There are several potential future directions for the development of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide. One area of research is the optimization of the pharmacokinetic properties of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide to improve its bioavailability and reduce its toxicity. Another area of research is the investigation of the therapeutic potential of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of novel compounds that target KCNQ2/3 channels may lead to the discovery of more potent and selective activators with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and migraine. Studies have shown that 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide can selectively activate KCNQ2/3 channels, which are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability. By activating these channels, 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide can reduce neuronal hyperexcitability and prevent the onset of seizures, neuropathic pain, and migraine attacks.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-1-3-10(7-11)14-8-13(19-21-14)15(20)18-12-5-2-6-17-9-12/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAVIWZRNUPKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-phenylpropyl)thio]-1H-benzimidazole](/img/structure/B4739850.png)
![N-(2-bromophenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4739858.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4739873.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B4739877.png)
![4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4739884.png)

![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![ethyl 3-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4739908.png)
![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4739910.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4739912.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4739914.png)
![N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4739937.png)
![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4739954.png)